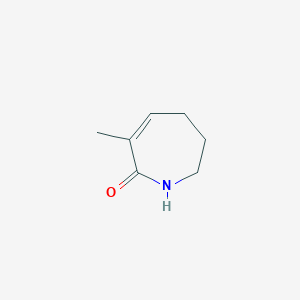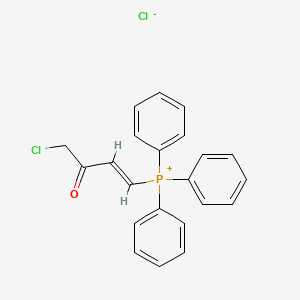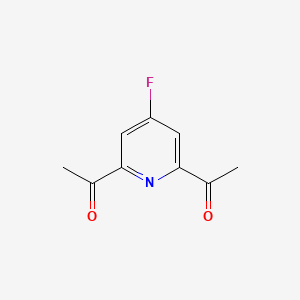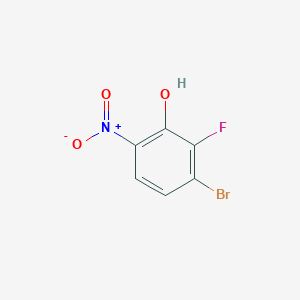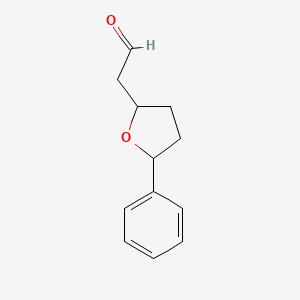
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde is an organic compound that features a tetrahydrofuran ring substituted with a phenyl group and an acetaldehyde moiety. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a phenyl-substituted dihydrofuran, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of strong acids or bases to facilitate cyclization and oxidizing agents like pyridinium chlorochromate or manganese dioxide for the oxidation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon or platinum may be employed to enhance reaction rates and selectivity. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: 2-(5-Phenyltetrahydrofuran-2-yl)acetic acid.
Reduction: 2-(5-Phenyltetrahydrofuran-2-yl)ethanol.
Substitution: Brominated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetaldehyde: An aldehyde with a similar structure but lacking the tetrahydrofuran ring.
2-Phenylethanal: Another aldehyde with a phenyl group but a different carbon backbone
Uniqueness
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde is unique due to the presence of both a tetrahydrofuran ring and a phenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of structural features is not commonly found in other aldehydes, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-(5-phenyloxolan-2-yl)acetaldehyde |
InChI |
InChI=1S/C12H14O2/c13-9-8-11-6-7-12(14-11)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2 |
Clave InChI |
CLRQHNPZVHSKRC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1CC=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



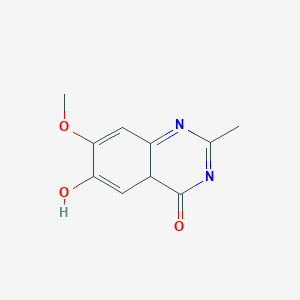

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12836242.png)
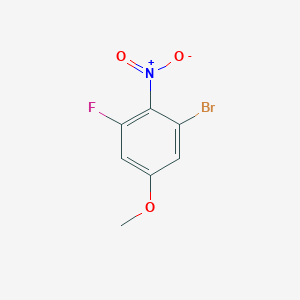

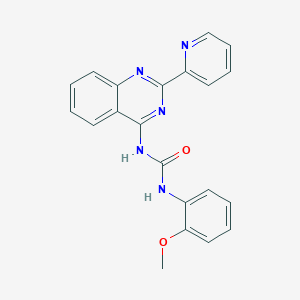
![(1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid](/img/structure/B12836266.png)
